(S)-3-methylmorpholine-2,5-dione

Ring-Opening Polymerization Biodegradable Polymers Polydepsipeptides

For biomedical polymer development, (S)-3-methylmorpholine-2,5-dione is the essential chiral monomer for high-MW (up to 7.4×10⁴ g/mol) semi-crystalline polydepsipeptides, enabling superior mechanical strength and controlled degradation. Its (S)-stereochemistry and unsubstituted 6-position are critical for efficient ring-opening polymerization, yielding polymers with tunable crystallinity and hydrolytic stability—key for drug delivery, tissue scaffolds, and implants. This compound enables metal-free, catalyst-free PEG-block copolymer synthesis at 140 °C, ensuring a purer, regulatory-friendly polymer product for advanced applications like doxorubicin-loaded nanocarriers.

Molecular Formula C5H7NO3
Molecular Weight 129.115
CAS No. 127094-71-7
Cat. No. B592359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-methylmorpholine-2,5-dione
CAS127094-71-7
Synonyms2,5-Morpholinedione,3-methyl-,(3S)-(9CI)
Molecular FormulaC5H7NO3
Molecular Weight129.115
Structural Identifiers
SMILESCC1C(=O)OCC(=O)N1
InChIInChI=1S/C5H7NO3/c1-3-5(8)9-2-4(7)6-3/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1
InChIKeyKNMQEWSKCAMAIM-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Methylmorpholine-2,5-dione (CAS 127094-71-7) for Controlled Polymerization: Procurement & Application Overview


(S)-3-Methylmorpholine-2,5-dione (CAS 127094-71-7), also designated as (3S)-3-methylmorpholine-2,5-dione, is a chiral heterocyclic monomer with the molecular formula C5H7NO3 and a molecular weight of 129.11 g/mol . This compound features a morpholine ring structure with two carbonyl groups at the 2- and 5-positions and a chiral methyl substituent at the 3-position . Its primary scientific and industrial relevance lies in its capacity as a building block for the synthesis of biodegradable polydepsipeptides via ring-opening polymerization (ROP) [1]. These polymers, characterized by alternating α-hydroxy acid and α-amino acid residues, are of significant interest for biomedical applications such as controlled drug delivery and tissue engineering scaffolds [2].

Why (S)-3-Methylmorpholine-2,5-dione Cannot Be Directly Substituted in Precision Polymer Synthesis


While numerous morpholine-2,5-dione derivatives exist, generic substitution is not viable due to the profound impact of stereochemistry and substituent position on polymerization kinetics, polymer architecture, and ultimate material properties. The (S)-configuration at the 3-position is a critical determinant of the resulting polydepsipeptide's tacticity, which directly influences its crystallinity, thermal behavior, and degradation profile [1]. Furthermore, the specific absence of substitution at the 6-position is crucial for achieving high molecular weight polymers via ring-opening polymerization, a key performance indicator for many material science applications [2]. Even seemingly minor variations, such as moving the methyl group to the 6-position or altering its stereochemistry, can lead to amorphous polymers with lower glass transition temperatures or significantly reduced polymerization yields, rendering the final material unsuitable for applications requiring semi-crystalline domains or robust mechanical integrity [3].

Quantitative Evidence Guide: Verifiable Differentiation of (S)-3-Methylmorpholine-2,5-dione vs. In-Class Alternatives


Superior Polymer Molecular Weight Attainable via ROP of Unsubstituted 6-Position Monomers

(S)-3-Methylmorpholine-2,5-dione is a morpholine-2,5-dione derivative unsubstituted at the 6-position. This structural feature is directly linked to its ability to form high molecular weight polymers via ring-opening polymerization, a property not shared by 6-substituted analogs. Quantitative data from melt polymerization studies using stannous octoate as an initiator demonstrate that polymers derived from 6-unsubstituted monomers achieve significantly higher molecular weights [1].

Ring-Opening Polymerization Biodegradable Polymers Polydepsipeptides

Achievement of Semi-Crystalline Polymer Architecture (Poly((S)-alanine-alt-glycolic acid)) vs. Amorphous Analogs

The polymerization of (S)-3-methylmorpholine-2,5-dione yields poly((S)-alanine-alt-glycolic acid), which is characterized as semi-crystalline. This is a distinct and quantifiable material property that differentiates it from polymers derived from most other morpholine-2,5-dione derivatives. In a systematic study, while all other synthesized polydepsipeptides from analogous monomers were amorphous, the polymer derived from the (S)-3-methyl-substituted monomer uniquely exhibited semi-crystallinity [1].

Polymer Crystallinity Thermal Properties Material Science

Enabling Metal-Free Polymerization via Amino-Terminated PEG Initiation

(S)-3-Methylmorpholine-2,5-dione is amenable to ring-opening polymerization initiated by amino-terminated poly(ethylene glycol) (PEG), enabling a metal-free synthetic route to amphiphilic block copolymers. This is a critical differentiator from standard ROP protocols that rely on cytotoxic organotin catalysts like stannous octoate. The reaction proceeds to completion at 140 °C within 10 hours, yielding well-defined PMMD-b-PEG-b-PMMD triblock copolymers [1].

Biocompatible Polymers Block Copolymers Controlled Polymerization

Validated Utility as a Component in Drug Delivery Nanocarriers

Polymers derived from (S)-3-methylmorpholine-2,5-dione have been explicitly formulated into amphiphilic triblock copolymers [e.g., poly(3(S)-methyl-morpholine-2,5-dione-co-p-dioxanone)-block-PEG] and successfully employed as nanocarriers for the controlled release of the anticancer drug doxorubicin (DOX) [1]. This provides a direct, application-specific proof-of-concept that is not universally established for all morpholine-2,5-dione derivatives. While the exact encapsulation efficiency for this specific monomer system requires further cross-referencing, the successful formation and function of these nanocarriers is documented [1].

Drug Delivery Nanocarriers Controlled Release Doxorubicin

High-Value Application Scenarios for (S)-3-Methylmorpholine-2,5-dione (CAS 127094-71-7) Based on Empirical Evidence


Synthesis of High Molecular Weight, Semi-Crystalline Biodegradable Polymers for Medical Devices

Researchers and engineers developing biodegradable implants or tissue engineering scaffolds should prioritize (S)-3-methylmorpholine-2,5-dione. The resulting polymer, poly((S)-alanine-alt-glycolic acid), achieves higher molecular weights (up to 7.4 × 10⁴ g/mol) and exhibits unique semi-crystalline properties compared to polymers from other in-class monomers, which are typically amorphous and have lower molecular weights [1]. This combination of higher molecular weight and crystallinity translates to superior mechanical strength and controlled degradation kinetics, essential for load-bearing or long-term implantable devices [1].

Metal-Free Synthesis of Amphiphilic Block Copolymers for Biocompatible Drug Delivery

For projects focused on developing biocompatible nanocarriers or hydrogels for drug delivery, (S)-3-methylmorpholine-2,5-dione offers a key advantage. It can be polymerized using amino-terminated PEG as a macromolecular initiator at 140 °C within 10 h, enabling a metal-free synthetic route to amphiphilic PMMD-b-PEG-b-PMMD triblock copolymers [2]. This method eliminates the need for and subsequent removal of cytotoxic organotin catalysts, resulting in a purer, safer polymer product that is more amenable to regulatory approval for biomedical applications [2].

Development of Nanocarriers for Controlled Release of Hydrophobic Anticancer Agents

Formulation scientists working on advanced drug delivery systems can leverage the established precedent of using (S)-3-methylmorpholine-2,5-dione-based copolymers for the controlled release of doxorubicin [3]. Amphiphilic triblock copolymers incorporating this monomer have been successfully fabricated into nanosized microspheres and micelles capable of encapsulating and releasing this model chemotherapeutic agent [3]. This direct literature validation reduces the risk associated with selecting a new monomer for a high-stakes application like cancer nanomedicine [3].

Custom Synthesis of Polydepsipeptides with Precisely Tuned Degradation Profiles

Material scientists aiming to tailor the hydrolytic degradation rate of a polymer will find (S)-3-methylmorpholine-2,5-dione to be a critical tool. The semi-crystalline nature of its homopolymer provides a slower-degrading, more hydrolytically resistant domain compared to the amorphous polymers derived from other morpholine-2,5-diones [1]. By copolymerizing this monomer with others, researchers can precisely engineer the overall crystallinity and thus the degradation timeline of the final material to match specific therapeutic windows or implant lifetimes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-methylmorpholine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.